![molecular formula C28H25N3O2S B2488584 3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-79-8](/img/structure/B2488584.png)
3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research in the field of pyrrolo[3,2-d]pyrimidines and related heterocycles focuses on exploring novel synthetic routes, understanding their molecular structures, and investigating their chemical and physical properties due to their significance in pharmaceutical chemistry and material science.
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve complex heterocyclic structures. For instance, Moser et al. (2005) synthesized a compound through the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the complexity of synthesizing such molecules (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as X-ray crystallography, revealing detailed information about the arrangement of atoms and the geometry of the molecule. For example, the crystal structure analysis of a related compound provided insights into the disorder within the methoxycarbonyl group and the orientation of aryltriazenyl groups (Moser et al., 2005).
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has led to the synthesis of various novel heterocyclic compounds derived from pyrimidine analogs, which have shown potential as anti-inflammatory, analgesic, and anticancer agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their biological activities. These compounds have been identified as potent cyclooxygenase-1/2 inhibitors, showcasing significant analgesic and anti-inflammatory properties, with some demonstrating high COX-2 selectivity and inhibition of edema comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activities
Pyrimidine derivatives have also been explored for their antibacterial and antifungal activities. For example, 2,4-diamino-5-benzylpyrimidines have shown high in vitro activity against anaerobic organisms, comparable or superior to metronidazole, a standard in treating bacterial infections (Roth et al., 1989). Another study on pyridopyrimidinone derivatives revealed their role as corrosion inhibitors, indicating a broader range of applications beyond biological activities, including materials science (Abdallah et al., 2018).
Antiproliferative and Anticancer Properties
Research into pyrimidine and pyridopyrimidine derivatives has extended into anticancer activity, with several compounds showing promise against various cancer cell lines. For instance, novel pyrimidopyrimidinone derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cells, showcasing the potential for development into anticancer agents (Nagaraju et al., 2020).
Synthesis and Evaluation of Novel Compounds
Further research has focused on the synthesis of new compounds with potential biological activities. This includes the development of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives with noted antitumor activity, highlighting the versatility and potential of pyrimidine derivatives in medicinal chemistry (Hafez & El-Gazzar, 2017).
Propriétés
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-19-10-6-7-14-22(19)18-34-28-30-25-23(20-11-4-3-5-12-20)16-29-26(25)27(32)31(28)17-21-13-8-9-15-24(21)33-2/h3-16,29H,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJDRWWGUSMCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)NC=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

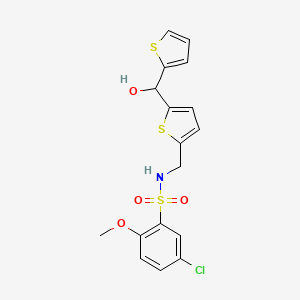
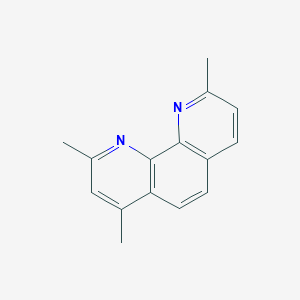
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)
![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)
![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
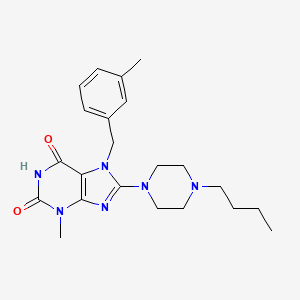
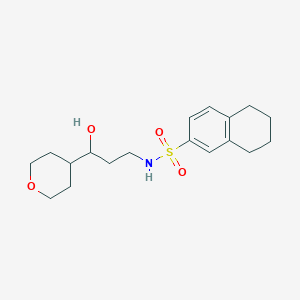
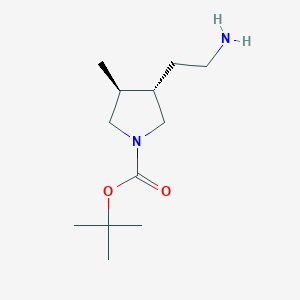

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)

